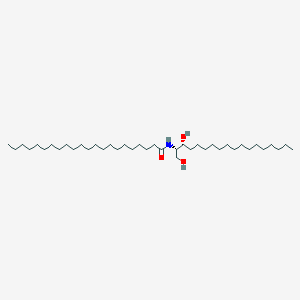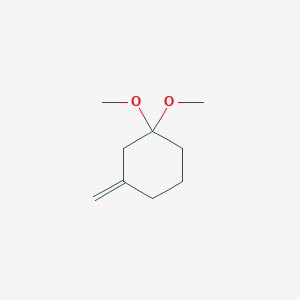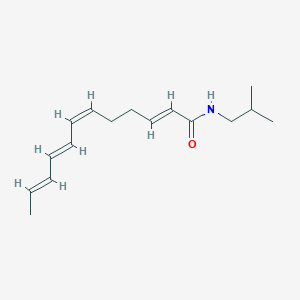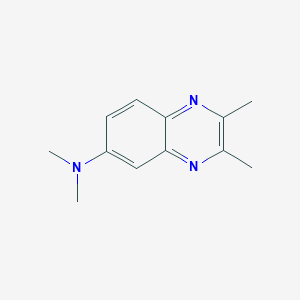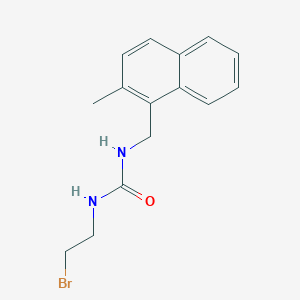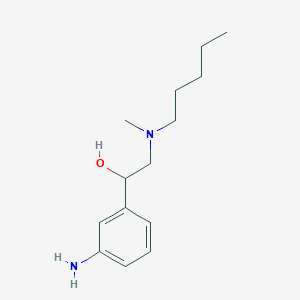
alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol, commonly known as Fenethylline, is a synthetic drug that belongs to the amphetamine class of drugs. It was initially developed in the 1960s as a treatment for attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. However, due to its potential for abuse, it was banned in most countries in the 1980s. Despite its legal status, Fenethylline remains a popular drug of abuse in some parts of the world.
作用機序
Fenethylline acts by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their levels, Fenethylline can improve cognitive function, increase alertness, and reduce fatigue.
Biochemical and Physiological Effects
Fenethylline has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems. It also increases body temperature and can cause dehydration. Long-term use of Fenethylline can lead to addiction, psychosis, and other psychiatric disorders.
実験室実験の利点と制限
Fenethylline has several advantages and limitations for lab experiments. Its stimulant properties make it useful for studying cognitive function and attention. However, its potential for abuse and addiction makes it difficult to use in human studies. Animal studies have shown that Fenethylline can cause neurotoxicity and other adverse effects.
将来の方向性
There are several future directions for research on Fenethylline. One area of research is the development of new drugs based on Fenethylline that have fewer side effects and less potential for abuse. Another area of research is the use of Fenethylline in the treatment of psychiatric disorders such as depression and alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol. Additionally, more research is needed to understand the long-term effects of Fenethylline on the brain and body.
合成法
Fenethylline is synthesized by the reaction of amphetamine with theophylline. Theophylline is a naturally occurring compound found in tea leaves and cocoa beans. The reaction between amphetamine and theophylline yields Fenethylline, which is a white crystalline powder.
科学的研究の応用
Fenethylline has been the subject of extensive scientific research due to its potential therapeutic effects. Studies have shown that Fenethylline has stimulant properties that can improve cognitive function, increase alertness, and reduce fatigue. It has also been shown to have antidepressant effects and can improve mood.
特性
CAS番号 |
108621-85-8 |
|---|---|
製品名 |
alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol |
分子式 |
C14H24N2O |
分子量 |
236.35 g/mol |
IUPAC名 |
1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol |
InChI |
InChI=1S/C14H24N2O/c1-3-4-5-9-16(2)11-14(17)12-7-6-8-13(15)10-12/h6-8,10,14,17H,3-5,9,11,15H2,1-2H3 |
InChIキー |
MXUBNUMMIHAQBF-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
正規SMILES |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
同義語 |
1-(3-aminophenyl)-2-(methyl-pentyl-amino)ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



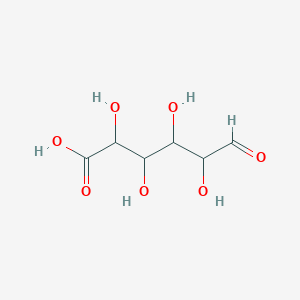
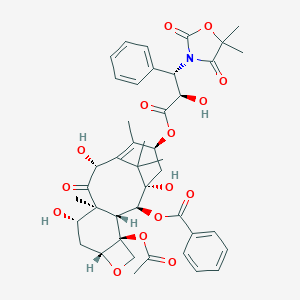



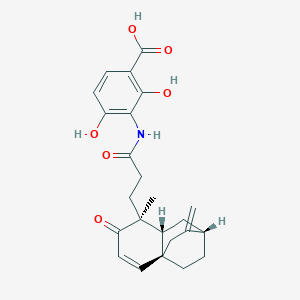

![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)
